3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide
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Overview
Description
3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide can be achieved through various synthetic routes. One common method involves the bromination of thiophene followed by sulfonamide formation. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale bromination and sulfonamide formation processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The sulfonamide group can be reduced to amines under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted thiophene derivatives.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include thiophene amines.
Scientific Research Applications
3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide
- 3-chloro-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide
- 3-bromo-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-sulfonamide
Uniqueness
3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide is unique due to the presence of the bromine atom at the 3-position of the thiophene ring and the oxolan-2-ylmethyl group. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S2/c10-8-3-5-15-9(8)16(12,13)11-6-7-2-1-4-14-7/h3,5,7,11H,1-2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUSEBXNKCXNTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=C(C=CS2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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